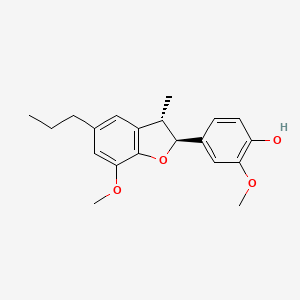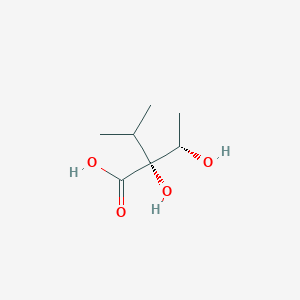
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide is a complex organic compound with a unique structure that combines a quinolinium core with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide typically involves multiple steps. The process begins with the preparation of the quinolinium core, followed by the introduction of the dimethylammonio and trimethylsilyl groups. The final step involves the formation of the diiodide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinolinium core or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or imaging agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium chloride
- 2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium bromide
Uniqueness
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide is unique due to its specific combination of functional groups and the presence of the diiodide salt. This gives it distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
113611-73-7 |
|---|---|
Molekularformel |
C21H34I2N2O2Si |
Molekulargewicht |
628.4 g/mol |
IUPAC-Name |
dimethyl-[2-(1-methylquinolin-1-ium-2-carbonyl)oxyethyl]-(3-trimethylsilylpropyl)azanium;diiodide |
InChI |
InChI=1S/C21H34N2O2Si.2HI/c1-22-19-11-8-7-10-18(19)12-13-20(22)21(24)25-16-15-23(2,3)14-9-17-26(4,5)6;;/h7-8,10-13H,9,14-17H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YJELRXKWTNQZHX-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C(=O)OCC[N+](C)(C)CCC[Si](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






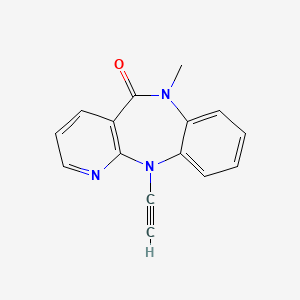

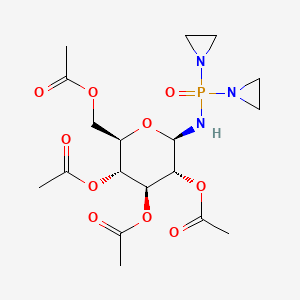
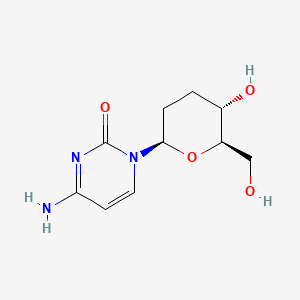
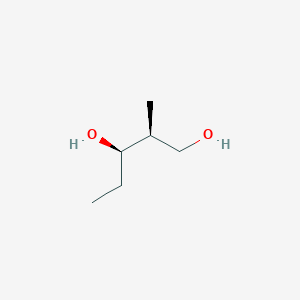


![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)
